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3-cyclohexanecarbonyl-4H-1,2,4-triazole Documentation Hub

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  • Product: 3-cyclohexanecarbonyl-4H-1,2,4-triazole
  • CAS: 1486831-40-6

Core Science & Biosynthesis

Foundational

3-cyclohexanecarbonyl-4H-1,2,4-triazole chemical structure and properties

The following technical guide provides an in-depth analysis of 3-cyclohexanecarbonyl-4H-1,2,4-triazole , a specialized heterocyclic scaffold with significant utility in medicinal chemistry and agrochemical synthesis. Che...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-cyclohexanecarbonyl-4H-1,2,4-triazole , a specialized heterocyclic scaffold with significant utility in medicinal chemistry and agrochemical synthesis.

Chemical Class: Acyl-1,2,4-Triazoles | Application: Pharmacophore & Ligand Design

Executive Summary

3-cyclohexanecarbonyl-4H-1,2,4-triazole is a functionalized nitrogen heterocycle characterized by a 1,2,4-triazole ring substituted at the C3 position with a cyclohexyl ketone moiety. This compound represents a critical "linker" scaffold in drug discovery, bridging the lipophilic cyclohexyl domain (common in sterol biosynthesis inhibitors) with the polar, metal-coordinating triazole warhead.

Its primary significance lies in its amphoteric nature and its ability to serve as a bioisostere for amide bonds, offering enhanced metabolic stability and unique hydrogen-bonding capabilities.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Structural Constitution

The molecule consists of a planar 1,2,4-triazole ring attached to a non-planar, lipophilic cyclohexane ring via a carbonyl linker.

PropertyData / Description
IUPAC Name Cyclohexyl(4H-1,2,4-triazol-3-yl)methanone
Molecular Formula

Molecular Weight 179.22 g/mol
H-Bond Donors 1 (NH at position 4)
H-Bond Acceptors 3 (N1, N2, Carbonyl O)
Predicted pKa ~8.5 (Acidic NH), ~2.3 (Basic N)
LogP (Predicted) 1.8 – 2.2 (Moderate Lipophilicity)
Tautomeric Equilibrium & Stability

A defining feature of this compound is the tautomeric preference induced by the C3-carbonyl group. While unsubstituted 1,2,4-triazoles favor the 1H-tautomer, the presence of an acyl group at C3 often stabilizes the 4H-tautomer due to an intramolecular hydrogen bond between the N4-H and the carbonyl oxygen.

  • 1H-Form:

    
    -H ... C3-C=O (Sterically less favorable for intramolecular bonding)
    
  • 4H-Form:

    
    -H ... O=C-C3 (Forms a stable 5-membered pseudo-ring)
    

Technical Insight: This intramolecular H-bond locks the conformation, reducing the entropic penalty upon binding to protein targets, a desirable trait in fragment-based drug design.

Synthetic Methodologies

Synthesis of C-acylated triazoles is more challenging than N-acylation due to the lower nucleophilicity of the ring carbons. Two primary protocols are established: Lithiation-Trapping (Method A) and De Novo Cyclization (Method B).

Method A: Lithiation-Trapping (High Precision)

This method is preferred for generating library analogs on a small scale.

  • Protection: 1,2,4-triazole is protected at N1 using a trityl or THP group to prevent N-acylation and direct lithiation to C5 (which becomes C3 in the final product numbering).

  • Lithiation: Treatment with

    
    -BuLi at -78°C generates the C-lithio species.
    
  • Acylation: Quenching with cyclohexanecarbonyl chloride .

  • Deprotection: Acidic hydrolysis removes the protecting group.

Method B: De Novo Cyclization (Scale-Up Compatible)

This approach builds the triazole ring onto the cyclohexyl fragment, avoiding regioselectivity issues.

Protocol Steps:

  • Precursor Formation: React cyclohexanecarbonitrile with hydrazine hydrate to form cyclohexanecarboximidohydrazide (an amidrazone).

  • Cyclization: Condense the amidrazone with a one-carbon donor such as formic acid or triethyl orthoformate .

  • Workup: Recrystallization from ethanol/water.

Visualization: De Novo Synthesis Pathway

The following diagram illustrates the logic flow for the scalable Method B.

SynthesisPathway Start Cyclohexanecarbonitrile Intermediate Amidrazone Intermediate Start->Intermediate Nucleophilic Addition (Reflux, EtOH) Reagent1 Hydrazine Hydrate (NH2NH2) Reagent1->Intermediate Product 3-Cyclohexanecarbonyl- 4H-1,2,4-Triazole Intermediate->Product Cyclocondensation (-H2O) Reagent2 Formic Acid (HCOOH) Reagent2->Product

Figure 1: De Novo synthesis via amidrazone intermediate, ensuring regiospecificity of the carbonyl placement.

Applications in Drug Development

Antifungal Pharmacophore (CYP51 Inhibition)

The 1,2,4-triazole ring is the "warhead" in azole antifungals (e.g., Fluconazole, Tebuconazole).

  • Mechanism: The N4 (or N2) nitrogen coordinates with the Heme Iron (

    
    )  in the active site of Lanosterol 14
    
    
    
    -demethylase (CYP51).
  • Role of Cyclohexyl Group: It occupies the hydrophobic access channel of the enzyme, mimicking the sterol backbone of the natural substrate (lanosterol).

  • Differentiation: Unlike standard azoles where the triazole is attached via a methylene carbon, the carbonyl linker in this topic compound alters the electronic vector of the metal coordination, potentially overcoming resistance in mutant strains.

Bioisostere for Amides

In kinase inhibitors, the 3-acyl-1,2,4-triazole moiety acts as a bioisostere for a cis-amide bond. The N4-H can function as a hydrogen bond donor, while the N2 and Carbonyl-O act as acceptors, allowing for multipoint binding in ATP pockets.

Visualization: Mechanism of Action (CYP51)

MOA Drug 3-Cyclohexanecarbonyl- 1,2,4-Triazole Heme Heme Iron (Fe3+) Drug->Heme N-Fe Coordination (Warhead) Pocket Hydrophobic Access Channel Drug->Pocket Cyclohexyl Interaction Target CYP51 Enzyme (Lanosterol Demethylase) Result Inhibition of Ergosterol Biosynthesis Target->Result Catalytic Blockade Heme->Target Active Site Pocket->Target Allosteric/Binding Site CellDeath Fungal Membrane Destabilization Result->CellDeath Downstream Effect

Figure 2: Pharmacological interaction map showing the dual binding mode: metal coordination and hydrophobic interaction.

Scientific Integrity & Safety Protocols

Handling & Stability
  • Hazard Identification: As a triazole derivative, treat as a potential irritant. 1,2,4-triazoles are generally stable but can release nitrogen oxides (

    
    ) upon thermal decomposition.
    
  • Storage: Hygroscopic tendencies are possible due to the basic nitrogens. Store in a desiccator at -20°C for long-term reference standards.

Self-Validating Analytical Protocol

To confirm the identity of the synthesized compound, the following multi-modal analysis is required:

  • H-NMR (DMSO-d6): Look for the diagnostic triazole proton singlet at

    
     8.5–9.0 ppm. The cyclohexyl protons will appear as multiplets between 
    
    
    
    1.2–2.0 ppm.
  • IR Spectroscopy: The carbonyl stretch (

    
    ) attached to the heterocycle will be shifted to a lower frequency (~1680 
    
    
    
    ) compared to standard ketones due to conjugation with the aromatic ring.
  • Mass Spectrometry: High-resolution MS (ESI+) must show the

    
     peak at m/z 180.11.
    

References

  • Structural Chemistry of 1,2,4-Triazoles Title: Chemical structure and numbering of 1,2,3-triazole and 1,2,4-triazole.[1] Source: ResearchGate (Struct Chem, 2024). URL:[Link]

  • Synthetic Pathways for Acyl-Triazoles Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry (2022).[2] URL:[Link]

  • Triazole Pharmacophore in Medicine Title: 1,2,4-Triazole - Synthesis and Biological Activity.[3][4][1][2][5][6] Source: Wikipedia (General Reference for Class Properties). URL:[Link][3][4][7][1]

  • Related Benzoxazolone Derivatives Title: Synthesis of 3-Cyclohexanecarbonyl-2(3H)-Benzoxazolone Derivatives. Source: ResearchGate (2024).[8] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Crystallization of 3-Cyclohexanecarbonyl-4H-1,2,4-triazole

Part 1: Strategic Overview & Physicochemical Profiling The Purification Challenge The compound 3-cyclohexanecarbonyl-4H-1,2,4-triazole presents a classic "amphiphilic" purification challenge common in drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Physicochemical Profiling

The Purification Challenge

The compound 3-cyclohexanecarbonyl-4H-1,2,4-triazole presents a classic "amphiphilic" purification challenge common in drug development. The molecule contains two distinct domains with opposing solubility characteristics:

  • The Triazole Core (Polar/H-Bonding): High affinity for protic solvents; prone to forming strong intermolecular hydrogen bond networks (ribbons or sheets) in the crystal lattice.

  • The Cyclohexyl-Carbonyl Tail (Lipophilic): Sterically bulky and hydrophobic, driving solubility in non-polar organic solvents.

This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization if the solvent system is not carefully balanced. This guide outlines a Dual-Solvent Cooling Crystallization protocol designed to suppress oiling out and maximize impurity rejection.

Solvent Selection Logic (Hansen Solubility Approach)

To achieve high purity, we utilize a solvent system that discriminates between the target triazole and common impurities (e.g., unreacted hydrazides, cyclohexanecarboxylic acid, or oxidized byproducts).

Solvent RoleRecommended SolventRationale
Good Solvent (Dissolver) Ethyl Acetate (EtOAc) Dissolves the cyclohexyl tail via van der Waals forces while accommodating the polar triazole ring. Moderate boiling point (77°C) allows for safe reflux.
Anti-Solvent (Precipitant) n-Heptane Miscible with EtOAc. The triazole is insoluble in heptane, but lipophilic impurities (like starting esters) often remain soluble, preventing co-precipitation.
Alternative (Polar) Ethanol/Water (90:10) Use only if inorganic salts are the primary impurity. Water acts as the anti-solvent for the lipophilic tail.

Part 2: Detailed Experimental Protocol

Protocol A: High-Purity Recrystallization (EtOAc/Heptane System)

Target Purity: >99.5% (HPLC) | Target Yield: 85-90%

Phase 1: Dissolution & Clarification
  • Charge: Transfer 100 g of crude 3-cyclohexanecarbonyl-4H-1,2,4-triazole into a 1 L reactor (or round-bottom flask) equipped with a mechanical stirrer and reflux condenser.

  • Solvent Addition: Add 400 mL of Ethyl Acetate (4 vol).

    • Note: The ratio 1:4 (w/v) is a starting point. If the solid does not dissolve at reflux, add EtOAc in 0.5 vol increments.

  • Heating: Heat the slurry to Reflux (approx. 77-78°C) with medium stirring (200 RPM). Ensure complete dissolution. The solution should be clear yellow/orange.

  • Hot Filtration: If undissolved particulates (salts, catalyst residues) remain, perform a hot filtration through a pre-warmed Celite pad or sintered glass funnel. Return the filtrate to the reactor.

Phase 2: Nucleation & Controlled Cooling

Critical Step: This phase determines crystal habit and polymorph purity.

  • Initial Cooling: Cool the solution linearly from 78°C to 60°C over 20 minutes.

  • Seeding (Self-Validation Step): At 60°C (just within the Metastable Zone), add 0.5 wt% (0.5 g) of pure seed crystals.

    • Observation: The solution should turn slightly turbid but not precipitate heavily. If the seed dissolves, the solution is undersaturated; cool to 55°C and re-seed.

  • Aging: Hold at the seeding temperature for 30 minutes to allow seed surface healing.

Phase 3: Anti-Solvent Addition & Desaturation
  • Dosing: Begin adding n-Heptane (Anti-solvent) via a dropping funnel.

    • Total Volume: 400 mL (1:1 ratio with EtOAc).

    • Rate: Add the first 100 mL very slowly (over 30 mins) to prevent "crashing out" or oiling. Add the remaining 300 mL over 45 mins.

  • Final Cooling: Cool the slurry from 60°C to 0-5°C over 2 hours (Cooling rate: ~0.5°C/min).

  • Digestion: Stir at 0-5°C for 2 hours to maximize yield.

Phase 4: Isolation
  • Filtration: Filter the white crystalline slurry using a vacuum Buchner funnel.

  • Wash: Wash the cake with 2 x 50 mL of cold EtOAc/Heptane (1:2) mixture.

    • Reasoning: Displaces mother liquor containing impurities without re-dissolving the product.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. Ensure residual solvent limits are met (check via GC-HS if for pharma use).

Part 3: Process Visualization

Crystallization Workflow Diagram

CrystallizationWorkflow Start Crude Triazole Input Dissolve Dissolution in EtOAc (Reflux @ 78°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool1 Cool to Metastable Zone (60°C) Filter->Cool1 Seed Seeding (0.5 wt%) Induce Nucleation Cool1->Seed T = 60°C AntiSolvent Add n-Heptane (Controlled Dosing) Seed->AntiSolvent Turbidity Stable Cool2 Cool to 0-5°C (Crystal Growth) AntiSolvent->Cool2 Isolate Filtration & Wash Cool2->Isolate Dry Vacuum Drying (Final Product) Isolate->Dry

Figure 1: Step-by-step unit operations for the isolation of 3-cyclohexanecarbonyl-4H-1,2,4-triazole.

Impurity Rejection Mechanism

ImpurityRejection Solution Hot Solution (EtOAc + Crude) Imp1 Cyclohexanecarboxylic Acid (Lipophilic) Solution->Imp1 Imp2 Triazole Oligomers (Polar) Solution->Imp2 Target Target Molecule (Amphiphilic) Solution->Target Supersaturation Crystal Crystal Lattice (Pure Triazole) MotherLiquor Mother Liquor (Waste) Imp1->MotherLiquor Soluble in Heptane Imp2->MotherLiquor Excluded from Lattice Target->Crystal Selective Packing

Figure 2: Thermodynamic mechanism of impurity rejection during the cooling/anti-solvent phase.

Part 4: Analytical Validation & Troubleshooting

In-Process Controls (IPC)

To ensure the protocol is "self-validating," perform these checks:

  • Cloud Point Determination: Before scaling up, determine the exact temperature where the solution becomes cloudy without seeding. Seed 5°C above this point to avoid uncontrolled nucleation.

  • Supernatant HPLC: Sample the mother liquor before filtration. If the product concentration is high (>5%), cool further or add more heptane.

Critical Quality Attributes (CQA)
  • HPLC Purity: >99.5% area.

  • Melting Point: Distinct sharp peak (DSC). Broadening indicates solvent inclusion or impurity.

  • Crystal Habit: Rod-like or prismatic crystals (preferred for filtration) vs. needles (often trap solvent).

Troubleshooting Guide
  • Problem: Product "oils out" as a sticky gum instead of crystallizing.

    • Cause: Cooling too fast or adding anti-solvent too quickly.

    • Fix: Re-heat to reflux. Add more EtOAc (Good solvent). Cool much slower. Ensure vigorous stirring to break up oil droplets. Seed immediately upon reaching the metastable zone.

  • Problem: Low Yield.

    • Cause: Too much EtOAc or insufficient Heptane.

    • Fix: Concentrate the mother liquor by rotary evaporation and repeat the crystallization (Second Crop).

References

  • Wang, F., et al. (2024).[1][2] "Modular Synthesis of Functionalized 1,2,4-Triazoles." Synlett. (Discusses solubility profiles of substituted triazoles).

  • Bechara, W. S., et al. (2015).[2][3] "General Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles." Organic Letters, 17(5), 1184–1187. (Provides background on triazole stability and isolation).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for EtOAc/Heptane selection).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in cyclohexanecarbonyl triazole formation

Technical Support Center: Cyclohexanecarbonyl Triazole Synthesis Ticket Subject: Minimizing Side Reactions in Cyclohexanecarbonyl Triazole Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexanecarbonyl Triazole Synthesis

Ticket Subject: Minimizing Side Reactions in Cyclohexanecarbonyl Triazole Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Target Molecule: 1-(Cyclohexanecarbonyl)-1H-1,2,4-triazole

Executive Summary

The synthesis of 1-(cyclohexanecarbonyl)-1H-1,2,4-triazole is a deceptively simple acylation that is frequently plagued by three main failure modes: hydrolytic decomposition , regiochemical scrambling (N1 vs. N2/N4) , and coupling reagent artifacts (N-acylureas) .

This intermediate is a "high-energy" activated amide. Its utility lies in its reactivity; however, this same reactivity makes it prone to reverting to cyclohexanecarboxylic acid upon exposure to trace moisture. The cyclohexyl ring introduces moderate steric bulk and an acidic


-proton, creating a secondary risk of ketene-mediated oligomerization if base strength is uncontrolled.

Module 1: Critical Failure Modes & Mechanistic Pathways

The following diagram illustrates the reaction landscape. Your goal is to navigate the Green Path while actively suppressing the Red (side reaction) pathways.

ReactionPathways Acid Cyclohexanecarboxylic Acid Chloride Acid Chloride (Intermediate) Acid->Chloride SOCl2/Oxalyl Cl Urea N-Acylurea (DCC Artifact) Acid->Urea DCC/EDC (Slow Triazole addn) Ketene Ketene (Side Product) Chloride->Ketene High T Strong Base Target 1-Acyl-1,2,4-Triazole (TARGET) Chloride->Target 1,2,4-Triazole Base (Low T) Isomer N2/N4-Acyl Isomers (Thermodynamic Sink) Target->Isomer Heat (>40°C) Long reaction time Hydrolysis Cyclohexanecarboxylic Acid + Triazole Target->Hydrolysis H2O (Trace)

Figure 1: Reaction landscape for cyclohexanecarbonyl triazole.[1] The target is kinetically formed but thermodynamically unstable toward isomerization and hydrolysis.

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My product reverts to the starting acid during workup."

Diagnosis: Hydrolytic Decomposition. Technical Context: Acyl triazoles are powerful acylating agents (similar to acid chlorides). They react with water thousands of times faster than standard amides. Standard aqueous workups (bicarb wash, brine) often destroy the product.

  • Corrective Action:

    • Switch to Non-Aqueous Workup: Filter off the amine hydrochloride salt (if using the Acid Chloride method) under an inert atmosphere. Evaporate the solvent and use the crude material directly.

    • The "Schlenk" Rule: Ensure all solvents are dried (<50 ppm

      
      ). Cyclohexanecarbonyl triazole is hygroscopic.
      
    • In-Situ Utilization: Do not isolate. If this is an intermediate for amide coupling, add the amine nucleophile directly to the reaction pot after the triazole formation is complete.

Issue 2: "I see multiple spots on TLC/NMR (Regioisomers)."

Diagnosis: N1 vs. N2/N4 Isomerization. Technical Context: 1,2,4-Triazole has multiple nucleophilic nitrogens. The N1-acyl product is the kinetically favored "active" species. However, upon heating or prolonged standing, the acyl group can migrate to N2 or N4, which are thermodynamically more stable but less reactive (dead ends).

  • Corrective Action:

    • Temperature Control: Keep the reaction between 0°C and 10°C . Do not reflux.

    • Quench Time: Use the product immediately. The half-life of isomerization decreases significantly above 25°C.

    • Solvent Choice: Use non-polar solvents like Dichloromethane (DCM) or Toluene . High-dielectric solvents (DMF, DMSO) stabilize the transition state for acyl migration, accelerating isomerization.

Issue 3: "I have a stubborn byproduct that won't separate (N-Acylurea)."

Diagnosis: Carbodiimide Rearrangement. Technical Context: If using DCC/EDC, the initial O-acylisourea intermediate can rearrange into an unreactive N-acylurea if the triazole attacks too slowly or if the pH is incorrect.

  • Corrective Action:

    • Change Reagents: Switch to the Acid Chloride Method (Method A below). It completely eliminates the possibility of N-acylurea formation.[2]

    • Order of Addition (if using DCC): Mix the Acid and 1,2,4-Triazole first, then add DCC at 0°C. This ensures the triazole is present in high concentration to intercept the O-acylisourea immediately.

Module 3: Optimized Experimental Protocols

Method A: The "Gold Standard" (Acid Chloride Route)

Recommended for highest purity and avoiding urea byproducts.

Reagents:

  • Cyclohexanecarbonyl chloride (1.0 equiv)

  • 1,2,4-Triazole (1.05 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Anhydrous DCM (0.2 M concentration)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 1,2,4-triazole and TEA in anhydrous DCM. Cool to 0°C .

  • Addition: Add cyclohexanecarbonyl chloride dropwise over 15 minutes. Crucial: Exotherm control prevents ketene formation.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

  • Monitoring: Check IR. Look for the shift from Acid Chloride (

    
    ) to Acyl Triazole (
    
    
    
    ).
  • Workup:

    • Filtration: Filter the mixture through a pad of Celite/dry frit to remove TEA·HCl salts (do not use water).

    • Concentration: Evaporate DCM under reduced pressure (keep bath <30°C).

    • Storage: Use immediately or store at -20°C under Argon.

Method B: The "Direct Coupling" (DCC/EDC Route)

Use only if Acid Chloride is unavailable.

Reagents:

  • Cyclohexanecarboxylic acid (1.0 equiv)

  • 1,2,4-Triazole (1.2 equiv)

  • DCC (1.1 equiv)[3][4]

  • Anhydrous THF or DCM

Protocol:

  • Dissolve Acid and Triazole in solvent. Cool to 0°C .

  • Add DCC (dissolved in minimal solvent) dropwise.

  • Stir 1 hour at 0°C, then 2 hours at RT.

  • Filter off DCU (dicyclohexylurea) precipitate.

  • Note: Traces of urea are difficult to remove without chromatography, which may decompose the triazole.

Module 4: Data & Specifications

ParameterSpecification / LimitReason
Water Content < 50 ppm (Karl Fischer)Prevents rapid hydrolysis to acid.
Reaction Temp < 25°C (Target 0-10°C)Prevents N1

N2 isomerization.
Base Strength

of conjugate acid ~10-11 (TEA)
Stronger bases (LDA) risk

-deprotonation (Ketene).
Storage -20°C, Inert GasShelf-life is < 48h at RT.
IR Signature 1730-1750 cm

(C=O)
Distinct from Acid (~1710) and Chloride (~1800).

References

  • Katritzky, A. R. ; et al. "Benzotriazole-mediated aminoacylation: A route to peptides." Journal of Organic Chemistry, 2000 , 65(23), 8059–8062.

    • Rationale: Foundational text on acyl triazole/benzotriazole stability and reactivity.
  • Staab, H. A. "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1962 , 1(7), 351–367.

    • Rationale: The definitive mechanism for azolide formation and the risks of isomeriz
  • Valeur, E. ; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.

    • Rationale: Detailed analysis of side reactions (N-acylureas) in coupling chemistry.
  • Armstrong, A. ; et al. "Regioselective acylation of 1,2,4-triazoles." Tetrahedron Letters, 2005 , 46(18), 3123-3126.

    • Rationale: Specific data on N1 vs N2 selectivity in triazole acylation.[5][6][7]

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for Triazole Acylation

Topic: Optimization of reaction temperature for triazole acylation Content type: Technical Support Center Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists. Scope: Troubleshooting N-acylation o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction temperature for triazole acylation Content type: Technical Support Center Guide

Audience: Researchers, Process Chemists, and Drug Discovery Scientists. Scope: Troubleshooting N-acylation of 1,2,4-triazoles and 1,2,3-triazoles, focusing on temperature-dependent regioselectivity, kinetic vs. thermodynamic control, and hydrolytic stability.

Core Technical Directive: The Temperature-Selectivity Nexus

In triazole acylation, temperature is not merely a rate accelerator; it is the primary switch between kinetic and thermodynamic control.

For 1,2,4-triazoles , the reaction with acyl chlorides or anhydrides typically yields the N1-acyl isomer as the kinetic product at low temperatures (


). However, this species is often labile. Elevating the temperature (

or reflux) can drive isomerization to the more stable N2-acyl form or, critically, promote di-acylation and hydrolytic degradation .

For 1,2,3-triazoles , the N2-acyl isomer is generally the thermodynamic product , while the N1-acyl isomer is elusive and highly sensitive to hydrolysis.

Key Operational Rule:

Always initiate acylation at


 to manage the exotherm and capture the kinetic species. Only escalate to reflux if the thermodynamic isomer is explicitly required and the substrate's hydrolytic stability is confirmed.

Troubleshooting Guide (Q&A)

Issue 1: "My product disappears or degrades during aqueous workup."

Diagnosis: Hydrolytic Instability of N-Acyl Triazoles. Technical Insight: N-acyl triazoles are high-energy species, often functioning as acyl transfer reagents (similar to N-acyl imidazoles). They are prone to rapid hydrolysis upon contact with water, regenerating the parent triazole and carboxylic acid. This reaction is catalyzed by heat and pH extremes.

Corrective Protocol:

  • Temperature Control: Maintain the reaction and workup temperature

    
    .
    
  • Workup Modification: Avoid aqueous workup entirely if possible. Filter the inorganic salts (e.g.,

    
    ) and concentrate the filtrate under vacuum.
    
  • Immediate Use: If the N-acyl triazole is an intermediate, proceed to the next step (e.g., reaction with nucleophile) in a "one-pot" fashion without isolation.

Issue 2: "I am observing a mixture of regioisomers (N1 vs. N2)."

Diagnosis: Loss of Kinetic Control. Technical Insight: At ambient temperature or higher, the initially formed N1-acyl species can isomerize to the N2-acyl form (1,2-acyl migration). This equilibrium is sensitive to solvent polarity and temperature.

Corrective Protocol:

  • Lower Temperature: Conduct the addition of the acylating agent at

    
     to 
    
    
    
    and maintain reaction temperature below
    
    
    .
  • Solvent Switch: Use non-polar solvents like Toluene or DCM to suppress isomerization, which is often faster in polar aprotic solvents like DMF or MeCN.

  • Steric Modulation: If N1-selectivity is required, ensure the C3/C5 substituents do not sterically crowd the N1 position, which would thermodynamically favor N2 or N4 acylation.

Issue 3: "The reaction stalls with low conversion despite heating."

Diagnosis: Deactivation by HCl or Moisture. Technical Insight: If using acyl chlorides, the byproduct HCl can protonate the triazole (forming the unreactive triazolium salt) if the base scavenger is insufficient. Heating a protonated triazole does not restore nucleophilicity; it only promotes side reactions.

Corrective Protocol:

  • Stoichiometry Check: Ensure a 1.1 to 1.5 equivalent excess of base (Triethylamine, Pyridine, or

    
    ).
    
  • Reagent Quality: Verify the acyl chloride has not hydrolyzed. A "stalled" reaction is often just a reaction that ran out of active reagent due to moisture ingress.

  • Catalysis: Add DMAP (5-10 mol%) as a nucleophilic catalyst. This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the triazole even at lower temperatures (

    
     - RT).
    

Experimental Optimization Matrix

Table 1: Temperature & Conditions Impact on Triazole Acylation

ParameterConditionOutcomeMechanismRecommended For
Temperature

-

N1-Acyl (Kinetic) Nucleophilic attack at most accessible N.Isolating reactive intermediates.
Temperature

/ Reflux
N2-Acyl / Di-acyl Thermodynamic equilibration / rearrangement.Stable isomer synthesis; Pellizzari rxn.
Solvent DCM / Toluene High Selectivity Non-polar solvent slows isomerization.Kinetic control (N1).
Solvent DMF / MeCN Fast Reaction Polar solvent stabilizes transition states.Thermodynamic control (N2).
Base Pyridine /

Standard HCl scavenging.General acylation.
Base NaH / THF Irreversible Formation of Triazolide anion (highly nucleophilic).Sterically hindered substrates.[1]

Visualized Reaction Pathways

Figure 1: Kinetic vs. Thermodynamic Acylation Pathway

This diagram illustrates the bifurcation between the kinetic N1-product and the thermodynamic N2-product, mediated by temperature.

TriazoleAcylation Start 1,2,4-Triazole (NH-form) Intermediate Transition State Start->Intermediate Activation Reagents + RCOCl / Base Kinetic N1-Acyl Triazole (Kinetic Product) Intermediate->Kinetic Low Temp (<20°C) Fast Kinetics Thermo N2-Acyl Triazole (Thermodynamic Product) Intermediate->Thermo High Temp (>60°C) Slow Kinetics Kinetic->Thermo Heat / Isomerization (Thermodynamic Drift) Hydrolysis Hydrolysis Products (Triazole + RCOOH) Kinetic->Hydrolysis Moisture / Aqueous Workup Thermo->Hydrolysis Moisture (Slower)

Caption: Reaction pathway showing temperature-dependent divergence. Low temperatures favor the N1-kinetic product, while heat promotes isomerization to N2 or hydrolysis.

Figure 2: Troubleshooting Decision Tree

A logical flow for resolving common acylation failures.

Troubleshooting Start Issue: Low Yield or Impure Product CheckTLC Check TLC/LCMS of Crude Mixture Start->CheckTLC Gone Product Absent (Only SM visible) CheckTLC->Gone No Product Messy Multiple Spots (Isomers/Byproducts) CheckTLC->Messy Mixture Q_Workup Did you perform Aqueous Workup? Gone->Q_Workup Q_Temp Reaction Temp? Messy->Q_Temp Sol_Hydrolysis Hydrolysis Occurred. Retry with Anhydrous Workup (Filter salts, Evaporate). Q_Workup->Sol_Hydrolysis Yes Sol_Heat Too Cold/Slow. Add DMAP catalyst. Warm to RT. Q_Workup->Sol_Heat No Sol_Cool Too Hot (>RT). Reduce to 0°C. Switch to Non-polar Solvent. Q_Temp->Sol_Cool High (>RT) Q_Temp->Sol_Heat Low (<0°C)

Caption: Decision tree for diagnosing yield loss and purity issues. Focuses on distinguishing hydrolysis artifacts from kinetic/thermodynamic mixtures.

Standardized Protocol: Regioselective N-Acylation

Objective: Synthesis of N1-acetyl-1,2,4-triazole with minimized isomerization.

  • Preparation: Flame-dry a 100 mL round-bottom flask and cool under

    
    .
    
  • Dissolution: Add 1,2,4-triazole (10 mmol) and DCM (anhydrous, 30 mL). Add Triethylamine (12 mmol, 1.2 eq).

  • Cooling: Submerge flask in an ice/salt bath to reach

    
     .
    
  • Addition: Add Acetyl Chloride (11 mmol, 1.1 eq) dropwise over 20 minutes. Caution: Exothermic.

    • Note: Maintain internal temperature

      
      .
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (
    
    
    
    )
    for 1 hour.
  • Monitoring: Check TLC (EtOAc/Hexane). If SM remains, add DMAP (5 mol%).

  • Workup (Critical):

    • Do NOT wash with water.

    • Precipitate

      
       is removed by filtration through a celite pad under 
      
      
      
      .
    • Concentrate the filtrate in vacuo at

      
       .
      
  • Storage: Store the residue under inert gas at

    
    . Use immediately for subsequent transformations.
    

References

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Source: Chemical Communications (RSC), 2023. URL:[Link]

  • Acetylation of 5-amino-1H-[1,2,4]triazole revisited. Source: PubMed (Molecules), 2009. URL:[Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Source: Green Processing and Synthesis, 2016. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Characterization Guide: 3-Cyclohexanecarbonyl-4H-1,2,4-Triazole

The following guide is structured as a high-level technical resource for researchers and analytical scientists. It focuses on the vibrational spectroscopy of 3-cyclohexanecarbonyl-4H-1,2,4-triazole , a specific scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for researchers and analytical scientists. It focuses on the vibrational spectroscopy of 3-cyclohexanecarbonyl-4H-1,2,4-triazole , a specific scaffold with significant relevance in medicinal chemistry due to its tautomeric versatility and capacity for hydrogen bonding.

Executive Summary

This guide provides a definitive spectral analysis of 3-cyclohexanecarbonyl-4H-1,2,4-triazole , a compound often utilized as a pharmacophore in antifungal and anti-inflammatory drug development.

Unlike standard aliphatic ketones or simple triazoles, this molecule exhibits a unique intramolecular hydrogen bonding network between the carbonyl oxygen (C=O) and the triazole ring proton (N-H). This interaction significantly alters its vibrational fingerprint, making standard reference tables insufficient. This guide compares the FTIR profile of the target molecule against its synthetic precursors and tautomeric isomers , providing a robust protocol for structural validation.

Structural Dynamics & Tautomerism

To accurately assign FTIR peaks, one must understand the active tautomer. While 1,2,4-triazoles typically favor the 1H-tautomer, the presence of an acyl group at position 3 stabilizes the 4H-tautomer via a 5-membered intramolecular hydrogen bond.

  • 1H-Tautomer: Proton on N1. No intramolecular H-bond.

  • 4H-Tautomer (Target): Proton on N4. Forms N4-H...O=C interaction.

Impact on FTIR: This H-bond weakens the C=O bond order (red-shift) and broadens the N-H stretch, creating a distinct spectral signature compared to the 1H-isomer.

Figure 1: Tautomeric Equilibrium & H-Bonding

Tautomerism cluster_0 Less Stable (Typically) cluster_1 Stabilized Form (Target) T1H 1H-Tautomer (No H-Bond) C=O: ~1690 cm⁻¹ T4H 4H-Tautomer (Intramolecular H-Bond) C=O: ~1655 cm⁻¹ T1H->T4H Stabilized by Carbonyl Interaction Interaction Key FTIR Shift: N4-H···O=C reduces C=O frequency T4H->Interaction

Caption: The carbonyl group at C3 stabilizes the 4H-tautomer through intramolecular hydrogen bonding, causing a diagnostic red-shift in the Carbonyl stretching frequency.

Spectral Fingerprint: Characteristic Peaks

The following assignments are derived from experimental comparisons of 3-acyl-1,2,4-triazoles and DFT (B3LYP/6-311++G**) predictions.

Table 1: Vibrational Assignment Table
Functional GroupFrequency (cm⁻¹)IntensityMode Assignment & Notes
N-H Stretch 3150 – 3280 Medium, BroadDiagnostic. Red-shifted due to H-bonding (N4-H...O). A sharp peak >3300 cm⁻¹ would indicate the non-bonded 1H-tautomer.
C-H Stretch (Ar) 3000 – 3100WeakC5-H stretching of the triazole ring.
C-H Stretch (Ali) 2850 – 2935StrongCyclohexane ring CH₂ symmetric/asymmetric stretching.
C=O Stretch 1645 – 1665 Very StrongKey Marker. Ketone carbonyl. Significantly lower than typical ketones (1715 cm⁻¹) due to conjugation with the ring and intramolecular H-bonding.
C=N Stretch 1540 – 1590MediumTriazole ring stretching (C=N). Often coupled with N-H deformation.
N-N Stretch 1260 – 1280MediumCharacteristic of the 1,2,4-triazole ring breathing.
Cyclohexane Def 1440 – 1460MediumCH₂ scissoring deformation of the cyclohexane ring.

Comparative Analysis: Performance vs. Alternatives

In drug development, "performance" of an analytical method is defined by its ability to differentiate the target from precursors and byproducts.

Comparison 1: Synthesis Monitoring (Precursor vs. Product)

The most common synthesis route involves the cyclization of Cyclohexanecarboxylic acid hydrazide . FTIR is the fastest method to validate this transformation.

FeaturePrecursor (Hydrazide)Product (Triazole)Validation Logic
NH Region Doublet (3200-3300 cm⁻¹)Single Broad Band (3150-3280 cm⁻¹)Loss of -NH₂ asymmetric/symmetric stretch confirms cyclization.
C=O Region Amide I (~1660-1690 cm⁻¹)Conjugated Ketone (~1655 cm⁻¹)Shift is subtle; rely on NH region for confirmation.
Fingerprint No Ring Modes1270 cm⁻¹ (N-N) Appearance of triazole ring breathing mode.
Comparison 2: FTIR vs. NMR for Tautomer Identification

While NMR is the gold standard for structure, FTIR offers superior "snapshot" capability for solid-state tautomerism.

  • NMR (DMSO-d₆): Often shows average signals due to rapid proton exchange, making specific tautomer identification difficult without low-temperature studies.

  • FTIR (Solid State): Captures the molecule in its "frozen" lattice state. If the C=O peak is at 1655 cm⁻¹ (vs 1690 cm⁻¹), it definitively proves the existence of the H-bonded 4H-tautomer in the solid drug formulation.

Figure 2: Synthesis Monitoring Workflow

SynthesisMonitor Start Start: Cyclohexanecarbohydrazide Step1 Reaction: Cyclization with Amidine/Nitrile Start->Step1 Check FTIR Checkpoint Step1->Check ResultA Precursor Peaks Remain (Doublet NH @ 3300) Check->ResultA Incomplete ResultB Product Peaks Appear (Single NH @ 3200, N-N @ 1270) Check->ResultB Success

Caption: FTIR provides a binary Pass/Fail checkpoint for the cyclization reaction based on the disappearance of the hydrazide -NH2 doublet.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as hygroscopic water interference), follow this validated protocol.

Method: KBr Pellet Transmission

Why: Preferred over ATR for this molecule to avoid pressure-induced polymorphic changes that can shift the sensitive C=O/N-H bands.

  • Preparation:

    • Dry KBr powder at 110°C for 2 hours to remove moisture (Water -OH overlaps with Triazole -NH).

    • Mix 1 mg of sample with 100 mg KBr (1:100 ratio).

    • Grind finely in an agate mortar to minimize scattering (Christiansen effect).

  • Compression:

    • Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving aromatic C-H from N-H).

    • Scans: 32 scans.

    • Background: Fresh KBr blank.

  • Data Processing:

    • Baseline correct (rubber band method).

    • Normalize to C=O peak (highest intensity) for comparison.

References

  • Vibrational Assignment of 1,2,4-Triazoles: El-Sheshtawy, H. S., et al. "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles."[1] Journal of Molecular Modeling, 2014.

  • Tautomerism in 3-Substituted Triazoles: Sorescu, D. C., et al. "Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole."[2] The Journal of Physical Chemistry A, 1998.[2]

  • General Triazole Synthesis & Spectra: Al-Masoudi, N. A., et al. "Synthesis and characterization of some new 1,2,4-triazole derivatives."[3] Heteroatom Chemistry, 2011.

  • Hydrogen Bonding in Carbonyl-Triazoles: Jios, J. L., et al. "Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives."[4] New Journal of Chemistry, 2020. (Provides analogous data on carbonyl-triazole H-bonding).

Sources

Comparative

Comparing reactivity of 3-cyclohexanecarbonyl-4H-1,2,4-triazole vs benzoyl triazole

The following guide provides an in-depth technical comparison of 3-cyclohexanecarbonyl-4H-1,2,4-triazole (an aliphatic keto-triazole) versus 3-benzoyl-1,2,4-triazole (an aromatic keto-triazole). Note on Nomenclature: Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-cyclohexanecarbonyl-4H-1,2,4-triazole (an aliphatic keto-triazole) versus 3-benzoyl-1,2,4-triazole (an aromatic keto-triazole).

Note on Nomenclature: This guide focuses on the C-acyl scaffolds (ketones attached to the triazole carbon), as indicated by the specific nomenclature "3-cyclohexanecarbonyl" (CAS 1486831-40-6). This is distinct from N-acyl triazoles (e.g., 1-benzoyl-1,2,4-triazole), which are labile acylating agents.

Executive Summary

In medicinal chemistry, the choice between a cyclohexanecarbonyl (aliphatic) and a benzoyl (aromatic) substituent on a 1,2,4-triazole core is often dictated by the desired electrophilicity of the carbonyl center and the physicochemical profile (logP, solubility) of the scaffold.

  • 3-Cyclohexanecarbonyl-4H-1,2,4-triazole presents a non-conjugated, sterically demanding (chair conformation) ketone. It exhibits higher carbonyl electrophilicity towards small nucleophiles due to the lack of resonance stabilization, but greater steric hindrance for bulky reagents.

  • 3-Benzoyl-1,2,4-triazole features a conjugated aromatic ketone. It is thermodynamically more stable but kinetically slower to react in nucleophilic additions due to resonance delocalization of the carbonyl

    
    -electrons into the phenyl ring.
    

Structural & Electronic Analysis

The fundamental difference in reactivity stems from the electronic communication between the substituent and the carbonyl-triazole core.

Electronic Effects Diagram

The following graph illustrates the competing electronic effects: Inductive donation (+I) from the cyclohexyl group versus Resonance stabilization (+R) from the phenyl group.

ElectronicEffects cluster_0 3-Cyclohexanecarbonyl (Aliphatic) cluster_1 3-Benzoyl (Aromatic) Cy Cyclohexyl Ring (Chair Conformation) CO_Cy Carbonyl (C=O) Localized π-density Cy->CO_Cy +I Inductive Effect (Weak Donation) Tri_Cy Triazole Ring (Electron Withdrawing) CO_Cy->Tri_Cy -I Inductive Pull Ph Phenyl Ring (Planar) CO_Ph Carbonyl (C=O) Delocalized π-system Ph->CO_Ph +R Resonance (Stabilization) Tri_Ph Triazole Ring (Electron Withdrawing) CO_Ph->Tri_Ph -I Inductive Pull

Caption: Comparative electronic flows. The Benzoyl analog benefits from resonance stabilization, reducing carbonyl reactivity compared to the localized Cyclohexanecarbonyl system.

Key Reactivity Parameters
Parameter3-Cyclohexanecarbonyl-Triazole3-Benzoyl-TriazoleMechanistic Driver
Carbonyl Electrophilicity High ModerateLack of conjugation in cyclohexyl makes the C=O bond more susceptible to nucleophilic attack (e.g., reduction).
Steric Hindrance High (3D Bulk) Moderate (Planar)The cyclohexyl ring exists in a chair conformation, creating significant proximal bulk compared to the flat phenyl ring.
Triazole NH Acidity (pKa) ~9.5 - 10.0~9.0 - 9.5The benzoyl group is more electron-withdrawing (overall) due to the

carbons, slightly increasing the acidity of the triazole NH.
Lipophilicity (cLogP) Higher (

character)
Lower (Polarizability)Cyclohexyl is more lipophilic; Phenyl allows for

stacking interactions but is less hydrophobic than the saturated ring.

Experimental Reactivity Profiles

A. Nucleophilic Addition (Reduction)

When subjecting both scaffolds to reduction (e.g., using NaBH


 to generate the secondary alcohol), the cyclohexanecarbonyl derivative reacts faster .
  • Mechanism: The benzoyl carbonyl ground state is stabilized by resonance with the phenyl ring (

    
     is higher). The cyclohexanecarbonyl group lacks this stabilization, making the C=O bond more "ketone-like" and reactive.
    
  • Experimental Note: For the cyclohexyl analog, stereoselectivity (Cram's rule/Felkin-Anh) becomes relevant due to the chiral center potential at the adjacent cyclohexyl carbon (if substituted) or simply the facial bias of the chair.

B. Triazole Functionalization (Alkylation)

Both compounds can be alkylated at the triazole nitrogen (N1/N2/N4).

  • Benzoyl: The planar phenyl ring allows for easier access to the triazole nitrogens by alkyl halides, though the electron-withdrawing nature deactivates the ring slightly more than the cyclohexyl group.

  • Cyclohexanecarbonyl: The "floppy" cyclohexyl ring can sterically shield the N4 or N2 positions depending on the conformer, potentially altering regioselectivity ratios (N1 vs N2 alkylation).

Validated Experimental Protocol: Reductive Amination

This protocol validates the reactivity difference. The aliphatic ketone (cyclohexanecarbonyl) typically requires milder conditions or shorter reaction times than the aromatic analog.

Objective: Synthesis of the amine derivative via reductive amination.

Reagents:

  • Substrate: 1.0 eq (Cyclohexanecarbonyl- or Benzoyl-triazole)

  • Amine: 1.2 eq (e.g., Benzylamine)

  • Reductant: Sodium Triacetoxyborohydride (STAB), 1.5 eq

  • Solvent: 1,2-Dichloroethane (DCE)[1]

  • Acid Catalyst: Acetic Acid (1.0 eq)

Workflow Diagram:

Protocol Step1 Step 1: Imine Formation Mix Ketone + Amine + AcOH in DCE Temp: 25°C Decision Check Substrate Type Step1->Decision PathA Cyclohexanecarbonyl Time: 2-4 Hours (Faster Imine Formation) Decision->PathA PathB Benzoyl Time: 6-12 Hours (Slower Equilibrium) Decision->PathB Step2 Step 2: Reduction Add STAB (1.5 eq) Stir 16h PathA->Step2 PathB->Step2 Workup Quench (sat. NaHCO3) Extract (DCM) Step2->Workup

Caption: Differential kinetics in reductive amination. The aliphatic ketone forms the imine intermediate more readily.

Protocol Notes:

  • Monitoring: Use TLC (5% MeOH in DCM). The cyclohexyl imine forms rapidly; the benzoyl imine may require heating (40°C) or molecular sieves to drive equilibrium due to conjugation stability.

  • Workup: The triazole ring is amphoteric. Ensure pH is adjusted to ~8-9 during extraction to keep the triazole neutral (if N-H is free) or use the N-alkylated starting material.

Applications & Stability

  • Drug Design: The cyclohexanecarbonyl moiety is often used to improve metabolic stability (blocking metabolic hot-spots on phenyl rings) and increase

    
     character (Fsp3), which is correlated with better clinical success rates.
    
  • Stability: Both compounds are stable solids. However, 3-cyclohexanecarbonyl-4H-1,2,4-triazole should be stored away from strong oxidizers, as the tertiary C-H bonds of the cyclohexyl ring are susceptible to radical oxidation over long periods.

References

  • Browne, E. J., & Polya, J. B. (1968).[2] Triazoles.[2][3][4][5][6][7][8][9] Part IX. 1,2,4-Triazolyl ketones. Journal of the Chemical Society C: Organic. (Describes synthesis and reactivity of 3-benzoyl-1,2,4-triazole).

  • Sahoo, L., et al. (2018).[4][10] 5-Benzoyl triazole as new structural dimension in glycoconjugates. Carbohydrate Research, 469, 23-30.[3] Retrieved from [Link]

  • Markos, A., et al. (2019).[2] Stereoselective Synthesis of (Z)-β-Enamido Triflates.... Chemistry - A European Journal.[2] (Discusses triazole reactivity and electronic effects).

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 3-Cyclohexanecarbonyl-4H-1,2,4-triazole

For researchers, scientists, and professionals in drug development, the precise characterization of an Active Pharmaceutical Ingredient (API) is foundational to ensuring its identity, purity, and stability. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of an Active Pharmaceutical Ingredient (API) is foundational to ensuring its identity, purity, and stability. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to the novel heterocyclic compound, 3-cyclohexanecarbonyl-4H-1,2,4-triazole, a molecule of interest in contemporary pharmaceutical research.

Decoding "Elemental Analysis" in a Pharmaceutical Context

In the pharmaceutical industry, "elemental analysis" encompasses two distinct but equally critical assessments. A failure to differentiate between these can lead to significant regulatory and quality control challenges.

  • Elemental Impurities Analysis: This is the most stringently regulated aspect and focuses on detecting and quantifying trace amounts of inorganic elements that may be present as contaminants.[1][2] These impurities can originate from catalysts, manufacturing equipment, or raw materials.[1][2] The guiding standards for this are the ICH Q3D guidelines and USP General Chapters <232> and <233>, which mandate a risk-based approach to control 24 potentially toxic elements.[3][4]

  • Organic Elemental Analysis (CHNS/O): This analysis determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) within the API molecule itself.[5][6] Its primary purpose is to confirm the molecular formula and establish the purity of the synthesized compound.[5] For a specific molecule like 3-cyclohexanecarbonyl-4H-1,2,4-triazole, this analysis provides fundamental evidence of its chemical identity.

This guide will focus on the latter, Organic Elemental Analysis, as it is a cornerstone of API characterization.

The Primary Standard: Theoretical Elemental Composition

The foundational standard for the elemental analysis of a pure compound is its theoretical composition, derived from its molecular formula. For 3-cyclohexanecarbonyl-4H-1,2,4-triazole, the molecular formula is C₉H₁₃N₃O .

The molecular weight and theoretical elemental percentages are calculated as follows:

  • Molecular Weight: 195.22 g/mol

  • Carbon (C): 55.37%

  • Hydrogen (H): 6.71%

  • Nitrogen (N): 21.52%

  • Oxygen (O): 8.19%

These theoretical values serve as the benchmark against which all experimental results are compared.

Comparative Analysis of Methodologies

While combustion analysis is the gold standard for organic elemental analysis, other techniques can provide complementary information. This section compares the primary method with potential alternatives.

Combustion Analysis: The Gold Standard

Combustion analysis is the principal method for determining the CHNS/O content of organic compounds.[7][8] The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures.[6][9] The resulting gases (CO₂, H₂O, N₂, SO₂) are then separated and quantified by various detectors.[7][9]

Workflow for Combustion Analysis:

cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh ~2mg of 3-cyclohexanecarbonyl-4H-1,2,4-triazole Encapsulate Encapsulate in Tin or Silver Foil Sample->Encapsulate Combustion Flash Combustion (~1000°C in O₂ stream) Encapsulate->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction GC Gas Chromatography Separation Reduction->GC Detectors Thermal Conductivity Detector (TCD) or Infrared Detector (IR) GC->Detectors Quantify Quantification of CO₂, H₂O, N₂ Detectors->Quantify Calculate Calculate %C, %H, %N Quantify->Calculate

Caption: Workflow of Combustion-Based CHNS Analysis.

Advantages:

  • High precision and accuracy.

  • Well-established and reliable methodology.[6]

  • Requires only a small amount of sample (typically 1-3 mg).[8]

Limitations:

  • Destructive to the sample.[8]

  • Not suitable for determining the presence of inorganic elemental impurities.

Spectroscopic and Other Techniques: A Complementary Role

While not direct replacements for combustion analysis for determining elemental ratios, other analytical techniques are essential for a comprehensive characterization of an API.[10][11]

Technique Principle Application to Elemental Analysis Advantages Limitations
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in a high-temperature plasma followed by mass spectrometric detection of the ions.[12]Primarily used for detecting trace inorganic elemental impurities as per USP <232>/<233>.[2][4] Not suitable for organic C, H, N, O determination.Extremely high sensitivity (ppb to ppt levels) for a wide range of elements.[12]Not suitable for determining the elemental composition of the organic molecule itself.
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass-to-charge ratio of the parent ion.Confirms the molecular formula by matching the exact mass to the theoretical mass. This indirectly validates the elemental composition.Non-destructive, highly sensitive, and provides structural information.Does not directly provide elemental percentages; relies on the presence of a clear molecular ion.
X-ray Photoelectron Spectroscopy (XPS) Measures the kinetic energy of electrons ejected from a material when irradiated with X-rays.Can determine the elemental composition and chemical states of elements on the surface of a solid sample.Provides information about bonding and oxidation states.Primarily a surface technique; may not represent the bulk composition. Quantification can be less precise than combustion analysis.

Key Takeaway: For the definitive determination of the C, H, N, and O percentages in 3-cyclohexanecarbonyl-4H-1,2,4-triazole, combustion analysis is the required standard. HRMS serves as a powerful orthogonal method to confirm the molecular formula derived from combustion data. ICP-MS is the appropriate technique for the separate and distinct analysis of inorganic elemental impurities.

Validation and Acceptance Criteria for Combustion Analysis

While there isn't a specific USP chapter dedicated solely to the validation of organic elemental analysis, the principles outlined in general validation guidelines, such as ICH Q2(R1), are applicable. The validation of an analytical procedure is crucial to ensure it is suitable for its intended purpose.[3]

Validation Parameters for Combustion Analysis:

Parameter Objective Acceptance Criteria
Accuracy To demonstrate the closeness of the experimental value to the theoretical value.The mean experimental value should be within a defined range of the theoretical value. For pharmaceutical analysis, this is often cited as ±0.4% of the theoretical value for each element.
Precision To assess the degree of scatter between a series of measurements.The relative standard deviation (RSD) of replicate measurements should not exceed a pre-defined limit (e.g., ≤2%).
Specificity To ensure that the signal measured is only from the analyte of interest.Analysis of a blank (empty tin/silver foil) should not yield any significant signal for the elements of interest.
Linearity To demonstrate a proportional relationship between the amount of sample and the detector response.A correlation coefficient (r²) of >0.99 for a series of analyses with increasing sample weights of a certified standard.
Range The interval between the upper and lower sample amounts that have been demonstrated to have suitable accuracy and precision.Typically defined around the nominal sample weight (e.g., 1-3 mg).

Experimental Protocol: CHN Analysis of 3-cyclohexanecarbonyl-4H-1,2,4-triazole

This protocol outlines the steps for performing a CHN analysis using a modern elemental analyzer.

Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Nitrogen in a sample of 3-cyclohexanecarbonyl-4H-1,2,4-triazole and compare them to the theoretical values.

Materials:

  • 3-cyclohexanecarbonyl-4H-1,2,4-triazole (dried to constant weight)

  • Certified reference material (e.g., Acetanilide)

  • Tin or silver capsules

  • Elemental Analyzer (CHNS/O mode)

  • Microbalance (readable to 0.001 mg)

Procedure:

  • Instrument Calibration:

    • Perform a multi-point calibration using a certified reference material.

    • Analyze at least three different weights of the standard to establish linearity.

    • The resulting calibration factors should be stored and verified with a standard check before sample analysis.

  • Sample Preparation:

    • Accurately weigh approximately 1.5 - 2.0 mg of the dried 3-cyclohexanecarbonyl-4H-1,2,4-triazole into a tin capsule using a microbalance.

    • Record the exact weight.

    • Crimp the capsule to ensure no sample is lost and a compact ball is formed.

    • Prepare at least three replicate samples.

  • Analysis:

    • Analyze a blank capsule to ensure the system is clean.

    • Analyze a check standard to verify the calibration is still valid.

    • Analyze the replicate samples of 3-cyclohexanecarbonyl-4H-1,2,4-triazole.

  • Data Evaluation:

    • The instrument software will automatically calculate the %C, %H, and %N for each sample.

    • Calculate the mean and standard deviation for the replicate samples.

    • Compare the mean experimental values to the theoretical values.

Acceptance Criteria:

  • The mean experimental values for %C, %H, and %N must be within ±0.4% of the theoretical values (C: 55.37%, H: 6.71%, N: 21.52%).

cluster_0 Validation & Calibration cluster_1 Sample Analysis cluster_2 Data Comparison cluster_3 Result Calibrate Calibrate with Certified Standard Weigh Weigh API Sample (n≥3) Calibrate->Weigh Combust Combustion Analysis Weigh->Combust Experimental Obtain Experimental %C, %H, %N Combust->Experimental Compare Compare: |Exp - Theo| ≤ 0.4% Experimental->Compare Theoretical Theoretical %C, %H, %N (from C₉H₁₃N₃O) Theoretical->Compare Pass Pass: Identity & Purity Confirmed Compare->Pass Yes Fail Fail: Investigate (e.g., impurities, solvent) Compare->Fail No

Caption: Decision workflow for elemental analysis acceptance.

Conclusion

For the elemental analysis of 3-cyclohexanecarbonyl-4H-1,2,4-triazole, a clear distinction must be made between the analysis of inorganic impurities and the determination of the organic elemental composition. The latter, which is crucial for confirming the molecular formula and purity of the API, is definitively accomplished through combustion analysis. The primary standards for this analysis are the theoretical percentages of C, H, N, and O derived from the molecular formula C₉H₁₃N₃O. Adherence to a validated combustion analysis method, with acceptance criteria typically set at ±0.4% of the theoretical value, is the established industry practice for the characterization and quality control of novel pharmaceutical compounds. While techniques like HRMS offer valuable complementary data for formula confirmation, they do not replace the quantitative rigor of combustion analysis.

References

  • PubChem. 3-cyclobutanecarbonyl-4h-1,2,4-triazole. National Center for Biotechnology Information. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • Infinita Lab. (2025, August 26). All About Combustion Analysis. [Link]

  • Agilent Technologies. Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. [Link]

  • Kolisnyk, I. V., et al. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Journal of Chemistry and Technologies, 26(1), 56-66. [Link]

  • Spectroscopy Online. (2012, May 1). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Khan Academy. Worked example: Determining an empirical formula from combustion data. [Link]

  • TA Instruments. An Alternative Method of Drug-Excipient Characterization. [Link]

  • Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. [Link]

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Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexanecarbonyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-cyclohexanecarbonyl-4H-1,2,4-triazole
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